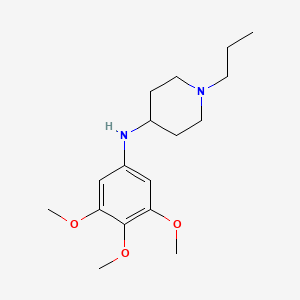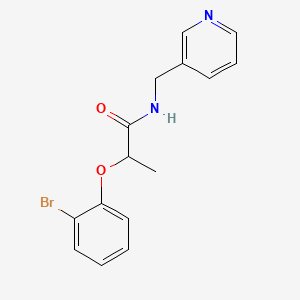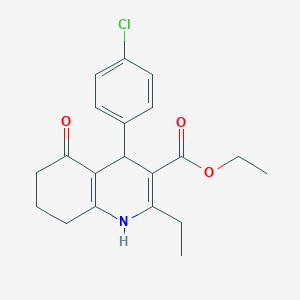
1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine, also known as PPT, is a chemical compound that belongs to the class of phenethylamine and amphetamine derivatives. PPT is a potent and selective agonist for the serotonin receptor subtype 5-HT2A, which is involved in various physiological and psychological processes in the brain. PPT has been studied extensively for its potential therapeutic applications in the treatment of mental disorders, such as depression, anxiety, and schizophrenia.
作用機序
1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine is a potent and selective agonist for the serotonin receptor subtype 5-HT2A, which is involved in various physiological and psychological processes in the brain. The activation of the 5-HT2A receptor by this compound leads to the modulation of various neurotransmitter systems, including dopamine, glutamate, and GABA. This compound has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of mood and cognition. This compound has also been shown to modulate the activity of glutamate and GABA neurotransmitter systems, which are involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects in animal models. This compound has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of mood and cognition. This compound has also been shown to modulate the activity of glutamate and GABA neurotransmitter systems, which are involved in the regulation of mood, anxiety, and cognition. This compound has been shown to have antidepressant and anxiolytic effects in animal models, and it has been suggested that these effects are mediated by the activation of the 5-HT2A receptor.
実験室実験の利点と制限
1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2A receptor, which allows for precise and specific targeting of this receptor subtype. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective research tool. However, this compound has several limitations for lab experiments, including its potential toxicity and side effects, which can affect the validity and reliability of experimental results. This compound also has limited solubility in water, which can make it difficult to administer in certain experimental protocols.
将来の方向性
There are several future directions for the research on 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine. One direction is to further elucidate the mechanism of action of this compound and its effects on various neurotransmitter systems in the brain. Another direction is to explore the potential therapeutic applications of this compound in the treatment of mental disorders, such as depression, anxiety, and schizophrenia. Additionally, further research is needed to investigate the potential side effects and toxicity of this compound, and to develop safer and more effective derivatives of this compound.
合成法
The synthesis of 1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine involves several steps, including the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form the nitrostyrene intermediate. The nitrostyrene intermediate is then reduced with sodium borohydride to form the amine intermediate, which is further reacted with 1-chloropentane to form this compound. The purity of this compound can be improved by recrystallization and purification using chromatography techniques.
科学的研究の応用
1-propyl-N-(3,4,5-trimethoxyphenyl)-4-piperidinamine has been extensively studied for its potential therapeutic applications in the treatment of mental disorders, such as depression, anxiety, and schizophrenia. This compound has been shown to have antidepressant and anxiolytic effects in animal models, and it has been suggested that these effects are mediated by the activation of the 5-HT2A receptor. This compound has also been shown to have antipsychotic effects in animal models, and it has been suggested that these effects are mediated by the modulation of dopamine and glutamate neurotransmission.
特性
IUPAC Name |
1-propyl-N-(3,4,5-trimethoxyphenyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-5-8-19-9-6-13(7-10-19)18-14-11-15(20-2)17(22-4)16(12-14)21-3/h11-13,18H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVGLGTXKGPOIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5088744.png)

![2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5088764.png)


![N'-[2-(dimethylamino)-4-quinolinyl]-N,N-dimethylimidoformamide oxalate](/img/structure/B5088789.png)
![6-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5088794.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-methylpiperazine](/img/structure/B5088802.png)

![2-[(2,6-diethylphenyl)amino]-2-oxoethyl 1-piperidinecarbodithioate](/img/structure/B5088816.png)
![3-ethyl-5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5088821.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5088823.png)
![(4-methoxy-3,5-dimethylphenyl){1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B5088826.png)

